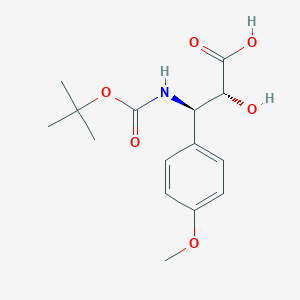

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid

Description

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group at the 2-position, and a 4-methoxyphenyl substituent at the 3-position. Its stereochemistry (2R,3R) is critical for biological interactions, as seen in its role as an intermediate in synthesizing KZR-616, a clinical immunoproteasome inhibitor . The Boc group enhances stability during synthesis, while the hydroxyl and methoxy groups contribute to hydrogen bonding and electronic effects, respectively.

Synthesis involves multi-step processes, including esterification, deprotection, and stereoselective reactions. For example, (2S,3R)-methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate is treated with Boc₂O in THF to introduce the Boc group, followed by hydrolysis to yield the final product .

Properties

IUPAC Name |

(2R,3R)-2-hydroxy-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(12(17)13(18)19)9-5-7-10(21-4)8-6-9/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWXPRLVCZWIQM-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)OC)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654614 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217648-00-4 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid, also known as a β-amino acid derivative, has garnered attention in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

- Molecular Formula : C₁₅H₂₁NO₅

- Molecular Weight : 311.33 g/mol

- CAS Number : 1217672-32-6

The compound's structure allows it to interact with various biological targets, potentially influencing multiple pathways:

- Histone Deacetylase Inhibition : Research indicates that β-amino acids can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. The compound has been shown to selectively inhibit HDAC1–3, with IC50 values ranging from 14 to 67 nM .

- Protein Interaction : The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, facilitating its interaction with protein targets involved in cellular signaling pathways.

1. HDAC Inhibition

In a study evaluating the biological activity of various azumamide derivatives, including those with similar structures to this compound, it was found that modifications in stereochemistry significantly impacted their potency against HDACs. The compound demonstrated selective inhibition against certain isoforms, indicating its potential as a therapeutic agent in cancer treatment .

| HDAC Isoform | IC50 (nM) |

|---|---|

| HDAC1 | 14 |

| HDAC2 | 20 |

| HDAC3 | 25 |

| HDAC8 | >200 |

2. Antitumor Activity

The compound's ability to inhibit HDACs suggests potential antitumor activity. In vitro studies have demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cell lines by altering gene expression profiles associated with cell cycle regulation and apoptosis .

3. Neuroprotective Effects

Recent investigations have hinted at neuroprotective properties attributed to β-amino acids. The modulation of signaling pathways involved in neuronal survival and differentiation has been observed in cell-based assays, suggesting that this compound may contribute to neuroprotection under pathological conditions .

Summary of Findings

The biological activity of this compound highlights its potential as a versatile compound in drug development:

- Selective HDAC Inhibition : Demonstrates significant inhibition against specific HDAC isoforms.

- Potential Antitumor Agent : Induces apoptosis in cancer cells through gene expression modulation.

- Neuroprotective Properties : May offer protective effects in neurodegenerative conditions.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C15H19NO5

- Molecular Weight : 293.32 g/mol

- CAS Number : 1217733-31-7

The structural formula features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis to protect the amine during reactions.

Medicinal Chemistry

The compound plays a crucial role in the development of pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound can be designed to inhibit specific cancer cell lines. For instance, modifications to the methoxy group can lead to increased potency against certain types of tumors.

Peptide Synthesis

Boc-protected amino acids are widely utilized in solid-phase peptide synthesis (SPPS). The Boc group serves as a protective group that can be easily removed under mild acidic conditions, allowing for the sequential addition of amino acids to form peptides.

Example: Synthesis of Bioactive Peptides

Peptides containing this compound have been synthesized and evaluated for their biological activities, including antimicrobial and anti-inflammatory properties.

Biochemical Research

This compound is also valuable in biochemical studies, particularly those involving enzyme inhibition or protein-protein interactions. Its structural features can be leveraged to design inhibitors that modulate enzymatic activity.

Case Study: Enzyme Inhibition

Studies have shown that derivatives of Boc-Ala(4-MeO-Ph)-OH can act as competitive inhibitors for specific enzymes involved in metabolic pathways, providing insights into their mechanisms and potential therapeutic targets.

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been explored, particularly in creating prodrugs that enhance bioavailability and target specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

- Similarity : 0.95 (compared to target compound)

- Key Difference : Lacks the 2-hydroxyl group.

- Impact : Reduced hydrogen bonding capacity and higher lipophilicity, leading to altered solubility and membrane permeability .

(3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid

- Key Difference : 4-Methoxy replaced with 2-fluoro.

(R)-2-((tert-Boc)amino)-3-(4-ethylphenyl)propanoic acid

Modifications at the 2-Position

(R)-3-((tertButoxycarbonyl)amino)-2-methylpropanoic acid

- Key Difference : 2-Hydroxyl replaced with methyl.

- Impact : Loss of hydrogen bonding reduces aqueous solubility but enhances membrane permeability .

2-{[(3R)-3-Benzyl-3-(tert-Boc amino)-2-oxoazetidin-1-yl]-(S)-phenylacetamido}-2-methylpropanoic acid (6d)

Stereochemical Variations

(2S,3R)-2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoate

- Key Difference : Stereochemistry (2S,3R) vs. (2R,3R).

- Impact: Altered stereochemistry disrupts binding to immunoproteasome subunits, as seen in the reduced efficacy of KZR-616 analogs .

Data Tables

Table 1: Structural and Physicochemical Comparisons

*Predicted values using computational tools.

Q & A

Q. What are the optimal synthetic routes for this compound, considering stereochemical control?

- Methodological Answer: The synthesis typically involves multi-step reactions with careful control of stereochemistry. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent undesired side reactions. A similar compound synthesis () uses LiOH in THF/water for hydrolysis, followed by acidification to isolate the product. Coupling reactions with DCC/DMAP ( ) can preserve stereochemistry. Chiral auxiliaries or enzymatic resolution may enhance enantiomeric purity. Purification via preparative HPLC () ensures high yield and purity .

Q. Which chromatographic techniques are effective for purifying this compound?

- Methodological Answer: Reverse-phase preparative HPLC is widely used, as demonstrated in similar Boc-protected amino acid syntheses (). Silica gel chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol can resolve polar intermediates. For final purification, ion-exchange chromatography may separate acidic byproducts, given the compound’s carboxylic acid moiety .

Q. How can NMR and mass spectrometry confirm the compound’s structure and stereochemistry?

- Methodological Answer: 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet), methoxyphenyl protons (δ ~6.8–7.4 ppm), and hydroxy/amine protons (broad signals). 2D NMR (COSY, NOESY) confirms spatial relationships between C2 and C3 stereocenters. HRMS validates the molecular formula (e.g., [M+H]+ calculated for C₁₆H₂₂NO₆: 324.1443). Compare with analogs in for spectral benchmarking .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer: Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Desiccate to avoid moisture-induced degradation. Avoid exposure to strong acids/bases, as evidenced by handling protocols for similar Boc-protected compounds ( ). Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Q. How does the presence of the 4-methoxyphenyl group influence solubility?

- Methodological Answer: The hydrophobic 4-methoxyphenyl moiety reduces aqueous solubility but enhances organic solvent compatibility (e.g., DMSO, THF). Solubility can be empirically tested via shake-flask methods in buffers (pH 1–10) and solvents like ethanol or acetonitrile. Co-solvents (e.g., PEG-400) or micellar systems may improve solubility for biological assays .

Advanced Research Questions

Q. How can racemization at C2 and C3 be minimized during synthesis?

- Methodological Answer: Racemization risks increase under basic or high-temperature conditions. Use mild bases (e.g., LiOH instead of NaOH) and low temperatures (<0°C) during deprotection (). Monitor enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Protecting group strategies (e.g., Boc for amines, silyl ethers for hydroxyls) also stabilize stereocenters .

Q. What in vitro assays are suitable to evaluate its enzyme inhibition potential?

- Methodological Answer: Design enzyme kinetics assays (e.g., fluorescence-based or colorimetric) targeting proteases or hydroxylases. Pre-incubate the compound with the enzyme (e.g., trypsin or tyrosinase) and measure residual activity. Include positive controls (e.g., pepstatin A for aspartic proteases) and negative controls (DMSO vehicle). IC₅₀ values can be calculated from dose-response curves .

Q. How does stereochemistry at C2/C3 affect binding to biological targets?

- Methodological Answer: Conduct molecular docking simulations (e.g., AutoDock Vina) using crystallographic data of target proteins (e.g., kinases or GPCRs). Synthesize diastereomers (e.g., 2S,3R or 2R,3S) and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). ’s analogs show stereochemistry-dependent activity in receptor studies .

Q. What strategies resolve contradictions in reported solubility or stability data?

- Methodological Answer: Reproduce experiments under controlled conditions (pH, temperature, solvent purity). Use dynamic light scattering (DLS) to detect aggregation. Cross-validate with orthogonal methods: thermogravimetric analysis (TGA) for thermal stability and accelerated stability testing (40°C/75% RH) for hydrolytic degradation. Document batch-to-batch variability in raw material sources .

Q. How can structural modifications enhance metabolic stability without losing activity?

- Methodological Answer:

Introduce deuterium at labile positions (e.g., α to carbonyl) to slow metabolism. Replace the methoxy group with electron-withdrawing substituents (e.g., CF₃) to reduce oxidative demethylation. Use prodrug strategies (e.g., esterification of the carboxylic acid) guided by ’s boronophenyl analog modifications. Validate via microsomal stability assays (e.g., human liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.